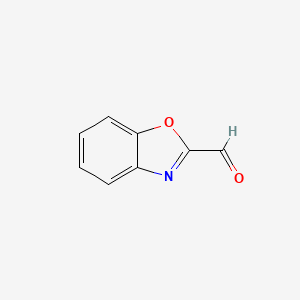

Benzooxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXZBZOUCQAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403648 | |

| Record name | Benzooxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62667-25-8 | |

| Record name | Benzooxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure Elucidation of Benzooxazole-2-carbaldehyde

Introduction

Benzooxazole-2-carbaldehyde is a pivotal chemical intermediate, distinguished by a benzoxazole core functionalized with a reactive aldehyde group at the 2-position. This unique structural arrangement makes it an exceptionally versatile precursor in the synthesis of a diverse array of complex molecular architectures.[1] The benzoxazole moiety itself is a prominent heterocyclic scaffold in medicinal chemistry, recognized for a wide spectrum of potential biological activities.[1][2][3][4][5][6] Consequently, the unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the molecular structure of this compound. We will delve into the theoretical underpinnings of key spectroscopic techniques, present field-proven experimental protocols, and interpret the resulting data to build a cohesive and definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of molecular structure elucidation.

Synthetic Pathways: A Foundation for Structural Anticipation

An understanding of the synthetic route used to prepare this compound provides a logical starting point for predicting its molecular structure. Several synthetic strategies exist, with the most common being the condensation of 2-aminophenol with a suitable two-carbon aldehyde equivalent.[1]

One of the most fundamental and widely employed methods for constructing the benzoxazole core involves the condensation of a 2-aminophenol with an aldehyde.[1][4] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration or oxidation to yield the aromatic benzoxazole ring system.[1] To synthesize this compound specifically, glyoxylic acid can be utilized as the aldehyde component.

Illustrative Synthetic Scheme:

Caption: Synthesis of this compound.

Other indirect routes to this compound include the oxidation of 2-methylbenzoxazole or the reduction of a benzoxazole-2-carboxylic acid derivative.[1] For instance, a benzoxazole methyl ester can be selectively reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures to prevent over-reduction to the alcohol.[1]

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the comprehensive and unambiguous structural determination of this compound. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons of the benzoxazole ring system.

The aromatic protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[7] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern.[7] The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.0-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde group is a key diagnostic signal and is expected to resonate in the highly deshielded region of the spectrum, typically between 180 and 200 ppm. The aromatic carbons of the benzoxazole core will appear in the approximate range of 110-160 ppm.[8] Quaternary carbons, such as C2, C3a, and C7a, can be identified by their characteristically lower signal intensity or through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[8]

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | 180 - 200 |

| Aromatic (C4-C7) | 7.0 - 8.5 (multiplets) | 110 - 130 |

| Aromatic (C2) | - | ~160 |

| Aromatic (C3a, C7a) | - | 140 - 150 |

Note: Expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its key chemical bonds.

The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. Other key absorptions include the C=N stretching of the oxazole ring (around 1500-1650 cm⁻¹) and the C-O-C stretching vibrations (around 1200-1300 cm⁻¹).[9] The aromatic C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through its fragmentation patterns.[1] For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight of 147.13 g/mol .[1]

Under electron ionization (EI), the molecule will undergo characteristic fragmentation. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), resulting in a significant peak at M-29. Further fragmentation of the benzoxazole ring can also be observed, providing additional structural confirmation.

Experimental Protocols

Rigorous and well-defined experimental protocols are paramount for obtaining high-quality, reproducible data for structural elucidation.

Synthesis of this compound

A general and reliable method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with an appropriate aldehyde.[1][10]

Procedure:

-

To a solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol), add glyoxylic acid (1.1 equivalents).

-

The reaction mixture is then heated to reflux for a specified period, often with a catalyst to improve reaction efficiency.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][3]

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy

Instrumentation: A standard FTIR spectrometer is used for analysis.

Sample Preparation:

-

For a solid sample, a small amount of the purified this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electron ionization or electrospray ionization) is used.

Sample Preparation:

-

A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample is then introduced into the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Structural Elucidation

The process of elucidating the molecular structure of this compound is a systematic and logical progression of experimental work and data analysis.

Caption: Workflow for the Elucidation of Molecular Structure.

Conclusion

The molecular structure elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. Through a combination of synthesis, purification, and comprehensive spectroscopic analysis, a definitive and unambiguous structural assignment can be achieved. This in-depth technical guide has provided the foundational knowledge, experimental protocols, and logical framework necessary for researchers, scientists, and drug development professionals to confidently characterize this important chemical entity. The robust and self-validating nature of this multi-faceted approach ensures the scientific integrity of subsequent research and development activities that utilize this compound as a key building block.

References

- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025). Vertex AI Search.

- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2018). MDPI.

- Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2021). Journal of Basic and Applied Research in Biomedicine.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.

- Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (2015).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research.

- Performance of reactions of 2-aminophenol and glycerol, employing K2... (2021).

- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek.

- Benzoxazole derivatives: design, synthesis and biological evalu

- "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ

- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). World Journal of Pharmaceutical Research.

- Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone. (1986). Journal of Chinese Mass Spectrometry Society.

- Wikipedia. (n.d.). 2-Aminophenol.

- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023). Advanced Journal of Chemistry-Section A.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv

- Wikipedia. (n.d.). Glyoxylic acid.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. jetir.org [jetir.org]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

Introduction: The Strategic Importance of Benzooxazole-2-carbaldehyde in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Benzooxazole-2-carbaldehyde

This compound (CAS No: 62667-25-8) stands as a pivotal chemical intermediate in the realms of medicinal chemistry, drug discovery, and materials science.[1] Its structure, featuring a fused benzene and oxazole ring system with a highly reactive aldehyde group at the 2-position, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.[1][2] The benzoxazole core is a privileged scaffold, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The aldehyde functionality serves as a versatile chemical handle, enabling a multitude of transformations, most notably condensation reactions to form Schiff bases, which are critical for exploring structure-activity relationships in the development of novel therapeutics.[1] This guide offers a comprehensive exploration of the core physicochemical properties, synthesis, reactivity, and applications of this high-value building block, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and biological systems. While experimental data for properties like melting and boiling points are not consistently reported in the literature, its structural and computed properties are well-defined. For context, related heterocyclic aldehydes such as Benzothiazole-2-carboxaldehyde have a reported melting point of 72-76 °C.[5]

| Property | Value | Reference |

| IUPAC Name | 1,3-benzoxazole-2-carbaldehyde | [1] |

| CAS Number | 62667-25-8 | [1] |

| Molecular Formula | C₈H₅NO₂ | [6] |

| Molecular Weight | 147.13 g/mol | [1][6] |

| Physical Form | Powder | |

| Solubility | Insoluble in water; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [7] |

| InChI Key | RXXZBZOUCQAOSC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C=O | [1] |

Spectroscopic Profile: Elucidating the Molecular Architecture

Rigorous structural characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic techniques provides a complete picture of its molecular framework.[8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole core, typically in the downfield region (δ 7.0–8.0 ppm). A highly characteristic singlet for the aldehyde proton (-CHO) would appear further downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.[8]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons and a key signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically δ 180-200 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C=N stretch of the oxazole ring (around 1650 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula C₈H₅NO₂.[8]

Caption: Catalytic condensation of 2-aminophenol with an aldehyde.

Core Reactivity of the Aldehyde Group

The electrophilic nature of the C2-carbaldehyde group is the cornerstone of its synthetic utility, allowing for a diverse range of chemical transformations. [1][2]

-

Oxidation : The aldehyde can be readily oxidized to the corresponding Benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). [1][9]* Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) yields 2-(aminomethyl)benzoxazole derivatives.

-

Wittig Reaction : Reaction with phosphorus ylides allows for the extension of the carbon chain, forming C2-alkenyl benzoxazoles.

-

Condensation Reactions :

-

Schiff Base Formation : This is a paramount reaction in medicinal chemistry. The aldehyde condenses with primary amines to form imines (Schiff bases), providing a direct route to a vast library of derivatives for biological screening. [1] * Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malonates) in the presence of a base yields α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates. [1]

-

Caption: Key transformations of the aldehyde functionality.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a recurring motif in pharmacologically active compounds, valued for its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets. [4][10]this compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material for building molecules with therapeutic potential.

-

Scaffold for Library Synthesis : Its primary application is as a versatile building block for constructing libraries of 2-substituted benzoxazole derivatives. The ease of modifying the aldehyde group allows medicinal chemists to systematically alter substituents at the 2-position to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. [1]* Antimicrobial and Anticancer Agents : Many potent antimicrobial and anticancer agents are built upon the benzoxazole core. Synthesis starting from the 2-carbaldehyde allows for the introduction of pharmacophores known to interact with targets in cancer cells or pathogens. [3][10]* CNS-Active Agents : The benzoxazole structure is found in compounds targeting the central nervous system. A notable example is the development of 2-substituted benzoxazole carboxamides as potent 5-HT₃ receptor antagonists, with potential applications in treating conditions like irritable bowel syndrome. [11]

Experimental Protocols: Synthesis and Characterization

The following protocols are representative examples of the synthesis and characterization processes involving this compound and its derivatives.

Protocol 1: General Synthesis of a 2-Arylbenzoxazole Derivative

This protocol describes a common method for synthesizing a 2-substituted benzoxazole via condensation, a primary application for this compound precursors. [3][4]

-

Reactant Preparation : In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Catalyst Addition : Add a catalytic amount of an acid catalyst (e.g., fluorophosphoric acid, samarium triflate) or a heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-SO₃H). [3][4] * Causality: The catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group of 2-aminophenol, thereby facilitating Schiff base formation.

-

Reaction : Stir the mixture at room temperature or under gentle heating (e.g., 50-80 °C) for the required time (typically 30 minutes to a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture. If a solid product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification : The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, heptane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-arylbenzoxazole derivative. [12]

Protocol 2: Characterization by FTIR Spectroscopy (KBr Pellet Method)

This protocol ensures the confirmation of key functional groups in the synthesized product. [8]

-

Sample Preparation : Thoroughly grind 1-2 mg of the dry, purified product with ~150 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: KBr is transparent to infrared radiation in the typical analysis range. Grinding ensures the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.

-

-

Pellet Formation : Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : Analyze the resulting spectrum, identifying the wavenumbers of major absorption peaks. Confirm the presence of expected functional groups (e.g., C=N, C-O, aromatic C-H) and the absence of starting material signals (e.g., broad O-H and N-H stretches from 2-aminophenol).

Caption: A typical workflow for synthesis and validation.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of its C2-aldehyde group, provide a robust platform for the generation of diverse molecular libraries. Understanding its synthesis, reactivity, and spectroscopic signature is fundamental for any researcher aiming to leverage this powerful scaffold in the design and development of novel functional molecules, from advanced materials to next-generation therapeutics.

References

- Chemical Synthesis. (2025, May 20). 1,3-benzoxazole-2-carbaldehyde.

- Barba, V., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.

- Sutherland, J. D., & Whitfield, J. N. (n.d.). Supporting Information. ScienceOpen.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.

- JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Journal of Emerging Technologies and Innovative Research.

- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A.

- Barba, V., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information.

- Asiri, A. M., et al. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry.

- ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives.

- Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Nayak, N., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Benzofurancarboxaldehyde.

- Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.

- Cid, J. M., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Kozlov, M. A., et al. (n.d.). Scope of the reaction towards benzoxazole-2-carboxamides. ResearchGate.

- Montana State University. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.

- The Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework.

- ResearchGate. (n.d.). Benzoxazole: The molecule of diverse pharmacological importance.

- Wang, C., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole-2-carboxaldehyde price,buy Benzothiazole-2-carboxaldehyde - chemicalbook [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

An In-depth Technical Guide to Benzooxazole-2-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry

Abstract

Benzooxazole-2-carbaldehyde (CAS No. 62667-25-8) stands as a pivotal molecular scaffold in the landscape of organic synthesis and drug discovery. This technical guide offers a comprehensive exploration of its core properties, synthesis, reactivity, and applications. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep, field-proven understanding of this versatile building block. We will delve into the causality behind synthetic choices, the self-validating nature of its reaction protocols, and its role in the generation of diverse molecular libraries for therapeutic exploration.

Introduction: The Strategic Importance of a Versatile Scaffold

The benzoxazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When functionalized at the 2-position with a highly reactive carbaldehyde group, the resulting molecule, this compound, transforms into an exceptionally versatile precursor for constructing complex molecular architectures.[3] Its primary utility lies in its role as a key intermediate, where the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.[3] This guide will elucidate the chemical and physical characteristics that make this compound an invaluable tool for systematically exploring structure-activity relationships (SAR) and advancing the development of novel therapeutic agents.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.

Core Physicochemical Properties

The essential identification and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62667-25-8 | [4][5][6] |

| IUPAC Name | 1,3-benzoxazole-2-carbaldehyde | [3][6] |

| Synonyms | 2-Benzoxazolecarboxaldehyde, Benzo[d]oxazole-2-carbaldehyde | [4][5] |

| Molecular Formula | C₈H₅NO₂ | [4] |

| Molecular Weight | 147.13 g/mol | [6] |

| Appearance | Pale yellow to light brown powder/solid | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [4] |

| Melting Point | Not available in cited sources. | [7] |

| Boiling Point | Not available in cited sources. | [7] |

Spectroscopic Signature for Structural Elucidation

Rigorous structural characterization is essential to confirm the identity and purity of this compound.[8] While specific experimental spectra for this exact compound are not publicly available in the provided search results, the expected data based on its structure and analogous compounds are described below.[9][10]

Caption: Major synthetic strategies for accessing the target compound.

Experimental Protocol: Catalytic Condensation Synthesis

This protocol describes a general, solvent-free method for synthesizing benzoxazole derivatives using a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst, adapted from established procedures. [11][12] Step-by-Step Methodology:

-

Reactant Charging : To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), a suitable aldehyde precursor (1.0 mmol), and the BAIL gel catalyst (e.g., 1.0 mol %). [12]2. Reaction Conditions : Stir the reaction mixture vigorously under solvent-free conditions at 130 °C. [12]3. Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 5-6 hours). [12]4. Work-up : Upon completion, cool the mixture and dissolve it in ethyl acetate (10 mL). [12]5. Catalyst Recovery : Separate the heterogeneous BAIL gel catalyst by centrifugation. The catalyst can be washed and dried for reuse. [3][12]6. Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization. [12]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound is derived almost entirely from the electrophilic nature of its aldehyde group, which serves as a versatile anchor for a wide array of chemical modifications. [3]

Key Chemical Transformations

-

Schiff Base Formation : The most prominent reaction is its condensation with primary amines to form imines (Schiff bases). This transformation is a cornerstone of combinatorial chemistry and is crucial for building libraries of compounds for pharmaceutical screening. [3]* Oxidation : The aldehyde can be readily oxidized to the corresponding Benzooxazole-2-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or milder reagents like silver oxide (Ag₂O). [3]* Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malonic acid derivatives) in the presence of a basic catalyst yields α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates. [3]

Caption: Key derivatization pathways originating from the aldehyde functionality.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material for drug discovery and materials science. [3]The benzoxazole scaffold is present in a multitude of biologically active compounds, and this aldehyde provides a direct route to modify the crucial 2-position. [2][13]

-

Anticancer Research : Many benzoxazole derivatives exhibit potent anti-proliferative activity. [14][15]For example, novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. [14]The aldehyde allows for the facile introduction of side chains, like the 2-thioacetamido linker used in such studies, to probe the binding pocket of target enzymes. [14]* Antimicrobial Agents : The benzoxazole core is a well-known pharmacophore in the development of antibacterial and antifungal agents. [2][13]The aldehyde can be converted into various Schiff bases and other derivatives that are then screened for antimicrobial activity. [13]* Materials Science : The fused aromatic system of benzoxazole can impart fluorescent properties, making derivatives useful as probes or components in organic electronics. [4]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is intended for research and further manufacturing applications only and is not for direct human or veterinary use. [3]

Hazard Identification

| Hazard Class | GHS Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

(Data sourced from Sigma-Aldrich) [6]

Recommended Precautionary Measures

-

Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280). [6][16]* Response :

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell (P301+P312). Rinse mouth (P330). [6][17] * If on Skin : Wash with plenty of soap and water (P302+P352). If skin irritation occurs, get medical advice/attention (P332+P313). [6] * If Inhaled : Remove person to fresh air and keep comfortable for breathing (P304+P340). [6] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If eye irritation persists, get medical advice/attention (P337+P313). [6]* Storage : Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405). [6][18]* Disposal : Dispose of contents/container to an approved waste disposal plant (P501). [6][17]

-

References

- 1,3-benzoxazole-2-carbaldehyde - 62667-25-8, C8H5NO2, density, melting point, boiling point, structural formula, synthesis. [Link]

- MSDS of 1,2-Benzisoxazole-3-carboxaldehyde - Capot Chemical. [Link]

- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. [Link]

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]

- Benzoxazole synthesis - Organic Chemistry Portal. [Link]

- Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s - The Royal Society of Chemistry. [Link]

- Scope of the reaction towards benzoxazole‐2‐carboxamides.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Benzoxazole: The molecule of diverse pharmacological importance - ResearchG

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. [Link]

- Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]34/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 62667-25-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 62667-25-8 [chemicalbook.com]

- 6. 1,3-benzoxazole-2-carbaldehyde | 62667-25-8 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzooxazole-2-carbaldehyde

Preamble: The Role of NMR in Heterocyclic Drug Discovery

Benzooxazole-2-carbaldehyde (CAS 62667-25-8) is a pivotal chemical intermediate in the fields of medicinal and materials chemistry. Its core structure, a fusion of benzene and an oxazole ring, is a recognized "privileged scaffold" found in numerous pharmacologically active agents.[1][2] The aldehyde functional group at the C-2 position serves as a versatile chemical handle for constructing a diverse library of more complex molecules.[1]

Core Molecular Structure and Atom Numbering

A precise understanding of the NMR data begins with a universally accepted numbering system for the atoms within the molecule. The following diagram illustrates the IUPAC numbering convention for the this compound core, which will be used for all subsequent spectral assignments.

Caption: General structure and IUPAC atom numbering of the this compound core.

Analysis of the ¹H NMR Spectrum: An Expert Projection

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The electron-withdrawing nature of the aldehyde group and the fused heterocyclic system creates a distinct and predictable pattern of signals, primarily in the downfield (aromatic and aldehyde) regions.

The Aldehydic Proton (H-8)

The proton attached to the carbonyl carbon (C-8) is the most deshielded proton in the molecule. The powerful anisotropic effect of the C=O double bond, combined with the electron-withdrawing character of the benzoxazole ring, shifts this proton significantly downfield. It is expected to appear as a sharp singlet in the δ 9.9 – 10.2 ppm range. The absence of adjacent protons precludes any spin-spin coupling. This signal is a key diagnostic marker for the aldehyde functionality.

The Aromatic Protons (H-4, H-5, H-6, H-7)

The four protons on the benzene portion of the ring system are found in the characteristic aromatic region, generally between δ 7.3 and 8.0 ppm .[1] Their precise chemical shifts and multiplicities are dictated by their position relative to the fused oxazole ring and the C-2 aldehyde substituent.

-

H-4 and H-7: These protons are adjacent to the bridgehead carbons (C-3a and C-7a). H-4 is ortho to the electron-withdrawing imine nitrogen (N-3), while H-7 is ortho to the electron-donating ether oxygen (O-1). Consequently, H-4 is expected to be the most deshielded of the aromatic protons (further downfield), while H-7 will be more shielded (further upfield). Both are expected to appear as multiplets, likely doublets or doublets of doublets, due to coupling with their respective ortho neighbors (H-5 and H-6).

-

H-5 and H-6: These protons are located in the middle of the aromatic system. Their chemical shifts will be intermediate and influenced by coupling to their two neighbors. They are expected to appear as complex multiplets, likely triplets or doublets of doublets.

The expected coupling constants (J-values) for adjacent aromatic protons are typically in the range of 7-9 Hz.

Summary of Expected ¹H NMR Data

The following table summarizes the projected ¹H NMR spectral data for this compound, typically recorded in a solvent like CDCl₃.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H-8 (-CHO) | 9.9 – 10.2 | Singlet (s) | N/A |

| H-4 | 7.8 – 8.0 | Multiplet (m) | ~8.0 |

| H-7 | 7.3 – 7.5 | Multiplet (m) | ~8.0 |

| H-5 / H-6 | 7.4 – 7.7 | Multiplet (m) | ~7.5 - 8.0 |

Analysis of the ¹³C NMR Spectrum: An Expert Projection

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of two different heteroatoms (N and O) and the carbonyl group results in a wide dispersion of signals, making each carbon atom electronically distinct and identifiable.

The Carbonyl Carbon (C-8)

Similar to its attached proton, the aldehyde carbonyl carbon is highly deshielded and represents the most downfield signal in the spectrum. Its characteristic chemical shift is anticipated in the δ 182 – 186 ppm range. This peak is often of lower intensity in proton-coupled spectra due to the absence of attached protons.

Carbons of the Benzoxazole Core

The seven carbons of the fused ring system have distinct chemical shifts based on their proximity to the heteroatoms and the aldehyde substituent.[3]

-

C-2: This carbon is uniquely bonded to both the electronegative oxygen and nitrogen atoms, as well as the aldehyde group. This environment causes significant deshielding, placing its signal in the δ 158 – 162 ppm range.

-

Bridgehead Carbons (C-3a, C-7a): These are quaternary carbons involved in the ring fusion. C-7a, being attached to the oxygen atom, is expected to be more deshielded (δ ~150-152 ppm) than C-3a, which is attached to the nitrogen atom (δ ~140-142 ppm).

-

Aromatic Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region of δ 110–130 ppm. C-7, adjacent to the oxygen-bearing C-7a, is expected to be the most shielded (lowest ppm value, ~111-113 ppm). C-4, adjacent to the nitrogen-bearing C-3a, will be slightly more deshielded (~120-122 ppm). C-5 and C-6 will have intermediate chemical shifts, typically in the δ 125–129 ppm range.[3]

Summary of Expected ¹³C NMR Data

The following table summarizes the projected ¹³C NMR spectral data for this compound in a solvent like CDCl₃.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-8 (CHO) | 182 – 186 |

| C-2 | 158 – 162 |

| C-7a | 150 – 152 |

| C-3a | 140 – 142 |

| C-6 | 127 – 129 |

| C-5 | 125 – 127 |

| C-4 | 120 – 122 |

| C-7 | 111 – 113 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent on a meticulous and standardized experimental workflow. The protocol described below is a self-validating system designed for the structural characterization of small organic molecules like this compound.[4][5]

Standard Workflow Diagram

Caption: A standard workflow for NMR-based structural elucidation of organic compounds.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no solid particulates are transferred.

-

-

Instrumentation and Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to ensure high resolution.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 scans), with a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary ones.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Carefully phase the spectra and apply a baseline correction to ensure accurate signal integration and peak picking.

-

Calibrate the chemical shift axis. Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as a secondary internal standard.[6][7]

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the principles outlined in Sections 2 and 3. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

-

Conclusion

The NMR spectra of this compound are characterized by a set of distinct and predictable features. The key diagnostic signals include a highly deshielded aldehyde proton singlet above δ 9.9 ppm in the ¹H spectrum, and its corresponding carbonyl carbon signal above δ 182 ppm in the ¹³C spectrum. The aromatic region displays a complex but interpretable pattern reflecting the electronic influences of the fused oxazole ring. A thorough analysis, following the structured workflow presented, enables researchers to confidently verify the identity and purity of this essential chemical building block, ensuring the integrity of subsequent synthetic and developmental research.

References

- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances.

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- ResearchGate. (n.d.). NMR data of 1 and 2 in CDCl3 (500 MHz for 1 H and 125 MHz for 13 C).

- Thesis, Submitted to the Faculty. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.

- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.

- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Catalysis.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ResearchGate. (2018). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.

- JETIR. (2019). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION.

- ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.

- ResearchGate. (n.d.). 1 H-NMR spectrum of benzoxazolyl-2-mercaptoacetylhydrazine-anilide of poly(maleic acid -alt-vinyl acetate) (XIII).

- Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

Sources

FT-IR and UV-Vis spectroscopic analysis of Benzooxazole-2-carbaldehyde

An In-Depth Technical Guide

Spectroscopic Fingerprinting of Benzooxazole-2-carbaldehyde: A Guide to FT-IR and UV-Vis Analysis

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for the reactive aldehyde group on its stable benzoxazole core.[1] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates rigorous and unambiguous structural characterization.[1] This technical guide provides a comprehensive analysis of this compound using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the theoretical principles, present detailed experimental protocols, and offer an expert interpretation of the spectral data. This document serves as a practical resource for researchers, enabling them to verify molecular identity, assess purity, and understand the electronic properties of this versatile compound.

Introduction: The Compound and the Imperative for Analysis

The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] this compound (C₈H₅NO₂) serves as a key intermediate, where the aldehyde functionality at the C2 position is a versatile handle for chemical modifications, most notably through condensation reactions to form Schiff bases.[1]

Given its role as a precursor, confirming the structural integrity of this compound is paramount. Spectroscopic methods provide a non-destructive and highly informative means of analysis. FT-IR spectroscopy probes the vibrational modes of functional groups, offering a distinct "molecular fingerprint," while UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system, providing insight into its photophysical behavior.[5] Together, they form a powerful and accessible analytical toolkit for any researcher working with this compound.

Molecular Structure and Spectroscopic Principles

To interpret the spectra accurately, one must first understand the structure of this compound. It consists of a benzene ring fused to an oxazole ring, with a carbaldehyde (-CHO) group attached at the 2-position of the oxazole.

Caption: Molecular Structure of this compound.

-

FT-IR Spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum. Key vibrations for this molecule include the stretching of the C=O (aldehyde), C-H (aldehyde and aromatic), C=N, C=C, and C-O bonds.[5]

-

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from a ground state to a higher energy state. In this compound, the conjugated π-system of the fused rings and the aldehyde group act as a chromophore. The resulting spectrum reveals intense absorptions from π→π* transitions and potentially weaker absorptions from n→π* transitions.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR is the definitive technique for identifying the functional groups present in the molecule, thereby confirming the successful synthesis or verifying the identity of a starting material.

Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a robust and widely used technique that avoids interference from solvent absorption bands.

-

Preparation: Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. Add 1-2 mg of the dry this compound sample.[5]

-

Mixing: Continue grinding the mixture for 1-2 minutes until it is homogeneous and has a consistent, fine texture. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

-

Background Scan: Place the empty sample holder into the FT-IR spectrometer and run a background scan. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.[6]

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.[6]

Caption: Experimental workflow for FT-IR analysis via the KBr pellet method.

Data Interpretation and Discussion

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| ~3080-3030 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. These are typically sharp but of medium-to-weak intensity. |

| ~2850 & ~2750 | C-H Stretch | Aldehyde C-H | A hallmark of aldehydes. Often appears as a pair of weak bands (Fermi resonance), with one near 2850 cm⁻¹ and a distinct, sharp peak near 2750 cm⁻¹.[7] |

| ~1710-1690 | C=O Stretch | Aldehyde C=O | A very strong and sharp absorption, characteristic of the carbonyl group. Its position indicates conjugation with the aromatic system, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[7] |

| ~1640-1620 | C=N Stretch | Oxazole Ring | A strong to medium intensity band confirming the imine functionality within the heterocyclic ring.[8] |

| ~1600, ~1510, ~1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity that are characteristic of the benzene and oxazole ring skeletal vibrations.[2] |

| ~1270-1240 | C-O Stretch | Aryl-O-C (ether) | A strong band corresponding to the asymmetric C-O-C stretch of the ether linkage within the oxazole ring.[2] |

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides valuable information about the electronic structure of the molecule. The extended conjugation across the benzoxazole system and the aldehyde group results in characteristic absorption bands.

Experimental Protocol: Solution Method

This protocol details the measurement of UV-Vis absorption in a suitable solvent.

-

Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the sample and is transparent in the target wavelength range (e.g., >250 nm). Ethanol, acetonitrile, or chloroform are common choices. The solvent's polarity can influence the absorption maxima.[5][9]

-

Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-2 mg) and dissolve it in the chosen solvent within a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 10⁻³ M).

-

Working Solution: Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) by transferring a precise aliquot of the stock solution to another volumetric flask and diluting to the mark. The final concentration should yield a maximum absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert Law.[5]

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes for stable output.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 250-500 nm).[5]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and record the absorption spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Benzooxazole-2-carbaldehyde

Abstract

Benzooxazole-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active agents and functional materials.[1] Its unique electronic properties and reactive aldehyde group make it a versatile precursor for drug discovery and development.[1] A thorough understanding of its three-dimensional structure is fundamental to elucidating its chemical reactivity, intermolecular interactions, and, consequently, its biological activity. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this guide, we will present a detailed, field-proven methodology for its determination and analysis. This includes synthesis, crystallization, X-ray data collection, and structure refinement, using data from closely related benzoxazole derivatives as an illustrative framework to ensure scientific rigor and practical relevance for researchers in the field.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The introduction of a carbaldehyde group at the 2-position of the benzoxazole ring system creates a highly valuable synthetic intermediate.[1] This aldehyde functionality serves as a versatile handle for a variety of chemical transformations, such as Schiff base formation, Wittig reactions, and reductions, enabling the construction of diverse molecular libraries for high-throughput screening.[1][3]

A definitive understanding of the solid-state conformation, bond lengths, bond angles, and intermolecular packing of this compound is crucial for rational drug design. This structural information, obtainable through single-crystal X-ray diffraction, can inform the design of more potent and selective analogues by providing insights into potential hydrogen bonding interactions and steric considerations within a biological target's binding site.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the condensation of 2-aminophenol with an appropriate two-carbon aldehyde equivalent.[1][4] Several catalytic systems, including those based on palladium, nickel, and ionic liquids, have been developed to improve the efficiency and yield of this transformation under mild conditions.[1]

Illustrative Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of 2-aminophenol with an appropriate glyoxal derivative, followed by oxidative cyclization. For the purpose of this guide, a generalized procedure is outlined below:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add the aldehyde source (1.1 eq).

-

Catalysis: Introduce a catalytic amount of an acid or a transition metal catalyst to facilitate the condensation and subsequent cyclization.[5]

-

Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for this compound:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is prepared in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A nearly saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for the collection, processing, and refinement of single-crystal X-ray diffraction data.

Experimental Workflow

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. Data collection is typically performed at a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source is used.[6] A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement

The collected diffraction data is integrated and scaled to produce a set of unique reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map from which the positions of the atoms can be determined.[6]

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6]

Illustrative Crystallographic Data and Structural Commentary

As a definitive crystal structure for this compound is not available, we present the crystallographic data for a closely related compound, methyl 1,3-benzoxazole-2-carboxylate , to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[6] This molecule shares the core benzoxazole ring system and a carbonyl group at the 2-position.

Crystal Data and Structure Refinement (Illustrative Example)

| Parameter | Value (for methyl 1,3-benzoxazole-2-carboxylate[6]) |

| Chemical Formula | C₉H₇NO₃ |

| Formula Weight | 177.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8165 (3) |

| b (Å) | 4.4676 (2) |

| c (Å) | 13.2879 (6) |

| β (°) | 95.1319 (16) |

| Volume (ų) | 403.04 (3) |

| Z | 2 |

| Temperature (K) | 193 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R₁ [I > 2σ(I)] | 0.030 |

| wR₂(F²) (all data) | 0.077 |

| Goodness-of-fit (S) | 1.10 |

This data is for methyl 1,3-benzoxazole-2-carboxylate and serves as a representative example.

Molecular Structure and Conformation

Based on the analysis of related structures, the this compound molecule is expected to be nearly planar.[6][7] The benzoxazole ring system itself is inherently flat due to its aromatic character. The degree of planarity between the aldehyde group and the heterocyclic ring will be of particular interest, as this can influence the electronic conjugation and reactivity of the molecule. The key structural features to be determined would include the bond lengths of the C=O and C-N bonds, as well as the bond angles within the oxazole ring.[6]

Figure 2: 2D representation of the molecular structure of this compound.

Supramolecular Interactions

In the solid state, molecules of this compound would likely be involved in a network of intermolecular interactions. Given the presence of the aldehyde oxygen and the aromatic rings, one can anticipate the following interactions:

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and weak C-H···O interactions with aromatic protons from neighboring molecules are likely to be observed.[6][8]

-

π-π Stacking: The planar benzoxazole ring systems may stack on top of each other, leading to stabilizing π-π interactions.[6][7][9] The nature of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

-

C-O···π Interactions: The carbonyl oxygen of the aldehyde group could also participate in interactions with the electron-rich π-system of an adjacent benzoxazole ring.[6]

Understanding these non-covalent interactions is critical, as they govern the crystal packing and can influence the physicochemical properties of the solid material, such as solubility and melting point.

Conclusion

While a definitive crystal structure of this compound remains to be reported in the public domain, this technical guide provides a comprehensive and scientifically grounded framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined herein, researchers can obtain a precise three-dimensional model of this important heterocyclic compound. The resulting structural data, including bond lengths, bond angles, and a detailed understanding of intermolecular interactions, will be invaluable for professionals in drug discovery and materials science, enabling the rational design of novel derivatives with enhanced biological activity and tailored physicochemical properties. The illustrative data from a closely related analogue underscores the depth of insight that can be gained from such studies.

References

- Jacobs, J., Tardy, C., De Saffon, N., Le Questel, J. Y., & Graton, J. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- Hakimi, F., Mohammadi, A., & Arsalan, M. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

- JETIR. (2019).

- PubChem. 1,3-benzoxazole-2-carbaldehyde. [Link]

- de Melo, W. C., da Silva, G. V. J., & da Silva, J. F. M. (2014). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. Journal of Spectroscopy, 2014, 974121. [Link]

- Mabied, A. F., & El-Reash, G. M. A. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2013, 1-7. [Link]

- Organic Chemistry Portal. Benzoxazole synthesis. [Link]

- Belhouchet, M., Youssef, C., Ben Ammar, H., Ben Salem, R., & Zid, M. F. (2018). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 34, 25-26. [Link]

- ResearchGate.

- ResearchGate. Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. [Link]

- Abudief, A. H., et al. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1870(2), 130893. [Link]

- Faizi, M. S. H., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Theoretical and DFT-Driven Analysis of Benzooxazole-2-carbaldehyde: From Molecular Structure to Optoelectronic Potential

An In-depth Technical Guide:

Preamble: The Strategic Value of Computational Chemistry in Modern Drug and Materials Science

In the landscape of advanced chemical research, the synthesis of novel compounds is merely the opening chapter. A profound understanding of a molecule's intrinsic properties—its electronic architecture, vibrational dynamics, and reactivity—is paramount to unlocking its full potential. Benzooxazole-2-carbaldehyde stands as a molecule of significant interest, serving as a versatile precursor in the development of pharmaceuticals and advanced materials.[1][2] Its benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[2][3] The aldehyde functional group at the 2-position further enhances its utility, acting as a reactive handle for the synthesis of more complex molecular structures.[1]

This guide moves beyond simple synthesis, offering a deep dive into the theoretical characterization of this compound using Density Functional Theory (DFT). The "why" behind this approach is compelling: DFT allows us to predict and rationalize a molecule's behavior at the quantum level, providing insights that guide experimental design, accelerate discovery, and mitigate the costs associated with trial-and-error laboratory work.[4][5][6] We will explore the molecule's optimized geometry, vibrational signatures, electronic landscape, and nonlinear optical (NLO) properties, demonstrating how computational chemistry serves as an indispensable tool for researchers, scientists, and drug development professionals.

Part 1: The Computational Protocol: A Self-Validating System

The trustworthiness of any theoretical study hinges on a robust and well-justified computational methodology. The choices of functional and basis set are not arbitrary; they are selected to provide the best possible correlation with experimental reality for the specific molecular system and properties of interest.

Experimental Protocol: DFT Calculation Workflow

-

Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization : A full geometry optimization is performed without any symmetry constraints. This crucial step locates the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

-

Method : Density Functional Theory (DFT)

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, renowned for its excellent balance of accuracy and computational efficiency in predicting the structural and electronic properties of organic molecules.[4][5][6][7]

-

Basis Set : 6-311++G(d,p). This Pople-style basis set is chosen for its robustness. The inclusion of diffuse functions (++) is essential for accurately describing the behavior of electrons far from the nucleus, which is critical for calculating electronic properties and anion stability, while polarization functions (d,p) allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate bond angles and lengths.[5][7][8]

-

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. These calculated frequencies can be directly correlated with experimental FT-IR spectra.

-

Property Calculations : Using the optimized geometry, further calculations are performed to determine electronic and optical properties. This includes:

-

Frontier Molecular Orbital (HOMO-LUMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-